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Chemical Property Comparison

The table below summarizes the key physical and chemical properties of Phenol-2,4,6-d3 versus non-

deuterated phenol.

Property
Non-deuterated
Phenol [1]

Phenol-2,4,6-d3 [2] [3]

CAS Number 108-95-2 [4] 7329-50-2 [2]

Molecular Formula C₆H₆O [1] C₆H₆O [2]

Molecular Weight 94.11 g/mol [1] 94.11 g/mol [2]

Melting Point 40.5 °C [1] 40-42 °C (lit.) [2] [3]

Boiling Point 181.7 °C [1] 182 °C (lit.) [2] [3]

Density ~1.07 g/cm³ (solid)
[1]

1.105 g/mL at 25 °C [2] [3]

Isotopic Purity N/A ≥98 atom % D [3]
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Property
Non-deuterated
Phenol [1]

Phenol-2,4,6-d3 [2] [3]

Primary Advantage in
Kinetics

Standard reaction

baseline

Tracks reaction pathways, reveals mechanisms via

kinetic isotope effects (KIE)

Rationale for Use in Kinetic Studies

Deuterated compounds like Phenol-2,4,6-d3 are invaluable tools in kinetic and mechanistic studies, primarily

due to the Kinetic Isotope Effect (KIE). Replacing hydrogen with deuterium (a heavier isotope) in a

molecule strengthens the chemical bond because deuterium has a lower zero-point energy than hydrogen.

Breaking a C-D bond requires more energy than breaking a C-H bond, which leads to a slower reaction rate

when the bond breakage is the rate-determining step.

This difference in reaction rate allows researchers to:

Probe Reaction Mechanisms: By comparing the reaction rates of deuterated and non-deuterated

phenols, scientists can determine whether a C-H bond cleavage is involved in the rate-determining
step of a reaction. A significant KIE (rate difference) suggests it is.

Track Metabolic Pathways: In drug development, deuterated compounds are used as internal
standards in mass spectrometry to accurately track and quantify the parent drug and its metabolites

in biological systems with high precision [3].
Elucidate Complex Pathways: In multi-step reactions, strategically placed deuterium atoms can

help trace the origin of atoms in the final product and reveal hidden steps in the reaction mechanism.

Example Experimental Protocol

While not a direct head-to-head kinetic comparison, a study on phenol-formaldehyde resin synthesis

provides a relevant example of how reaction kinetics are analyzed and how catalyst types influence the

consumption rates of phenol and formaldehyde [5]. You can adapt this general approach to compare Phenol-

2,4,6-d3 with its non-deuterated counterpart.

Title: Kinetic Analysis of Phenol-2,4,6-d3 vs. Phenol in Electrophilic Aromatic Substitution. Objective: To

determine the kinetic isotope effect (KIE) by measuring and comparing the reaction rates of deuterated and
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non-deuterated phenol in a model reaction.

1. Materials and Setup

Chemicals: Phenol-2,4,6-d3 (≥98 atom % D) [3] and non-deuterated phenol (standard reagent grade)
[1].

Reaction Choice: A well-defined electrophilic aromatic substitution, such as nitration or bromination,
is suitable.

Instrumentation: Use an in-situ spectroscopic method (like FT-IR or NMR) to monitor the real-time
disappearance of reactants or appearance of products. Alternatively, use quenching methods

followed by GC-MS or HPLC analysis for quantification [5].

2. Experimental Workflow The general procedure for conducting a parallel kinetic study can be visualized

as follows:
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Start: Prepare Reaction Solutions

1. Initiate Reaction
in Controlled Environment

(Constant Temperature)

2. Monitor Reaction Kinetics
Withdraw aliquots at time points

OR use in-situ spectroscopy

3. Analyze Samples
Quantify reactant/product

concentrations (e.g., via GC-MS, HPLC)

4. Process Data
Fit concentration-time data

to kinetic model

5. Calculate KIE
k_H / k_D = (Rate constant for non-deuterated) / (Rate constant for deuterated)

Click to download full resolution via product page

3. Data Analysis and KIE Calculation After obtaining concentration-time data for both compounds, fit the

data to an appropriate kinetic model (e.g., pseudo-first-order) to determine the observed rate constant

((k_{obs})) for each. The KIE is then calculated as: KIE = (k_H) / (k_D) Where (k_H) is the rate constant

for non-deuterated phenol and (k_D) is the rate constant for Phenol-2,4,6-d3. A KIE value significantly

greater than 1 indicates a primary kinetic isotope effect, confirming that C-H/D bond cleavage is central to

the reaction's rate-determining step.
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Conclusion

In summary, the choice between Phenol-2,4,6-d3 and non-deuterated phenol is not about which is "better,"

but about the specific goal of the experiment:

Use non-deuterated phenol to establish baseline reaction kinetics, yields, and conditions.

Use Phenol-2,4,6-d3 as a precise investigative tool to uncover detailed reaction mechanisms, track
pathways via its distinct mass spectral signature, and quantify kinetic isotope effects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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